4-Ethoxybenzene-1,2-dicarboxylic acid
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Overview
Description
4-Ethoxybenzene-1,2-dicarboxylic acid is an organic compound with the molecular formula C10H10O5. It is a derivative of benzene with two carboxylic acid groups and an ethoxy group attached to the benzene ring. This compound is part of the benzenedicarboxylic acid family, which includes other isomers such as phthalic acid, isophthalic acid, and terephthalic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzene-1,2-dicarboxylic acid typically involves the ethoxylation of phthalic anhydride. The reaction can be carried out using ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to facilitate the formation of the ethoxy group .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as crystallization and distillation is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Ethoxybenzene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Ethoxybenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially affecting their function. The ethoxy group can also participate in hydrophobic interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid: 1,2-Benzenedicarboxylic acid, used in the production of plasticizers and resins.
Isophthalic Acid: 1,3-Benzenedicarboxylic acid, used in the production of high-performance polymers.
Terephthalic Acid: 1,4-Benzenedicarboxylic acid, a key raw material for the production of polyethylene terephthalate (PET) plastics
Uniqueness
4-Ethoxybenzene-1,2-dicarboxylic acid is unique due to the presence of the ethoxy group, which imparts different chemical and physical properties compared to its isomers.
Properties
CAS No. |
22895-22-3 |
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Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
4-ethoxyphthalic acid |
InChI |
InChI=1S/C10H10O5/c1-2-15-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
KHLNYSKHLDDQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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